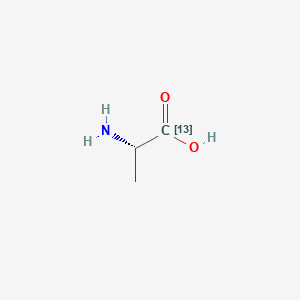

L-Alanine-1-13C

Vue d'ensemble

Description

L-Alanine-1-13C: is an isotopically labeled form of L-Alanine, where the carbon-1 position is enriched with the carbon-13 isotope. This compound is widely used in nuclear magnetic resonance (NMR) experiments to study the structure and dynamics of molecules . The presence of the carbon-13 isotope allows for more accurate analysis and interpretation of NMR spectra.

Applications De Recherche Scientifique

L-Alanine-1-13C has a wide range of applications in scientific research:

Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.

Biology: Helps in understanding metabolic pathways and enzyme mechanisms.

Medicine: Used in metabolic studies and to trace biochemical pathways in vivo.

Industry: Employed in the production of labeled compounds for research and development purposes.

Mécanisme D'action

Target of Action

L-Alanine-1-13C is a labeled form of L-Alanine, a non-essential amino acid . The primary targets of this compound are the enzymes and proteins involved in protein synthesis and other metabolic functions .

Mode of Action

This compound interacts with its targets by being incorporated into proteins during protein synthesis . The 13C label allows for the tracking of the compound’s metabolic fate, providing valuable information about metabolic pathways and dynamics .

Biochemical Pathways

This compound is involved in various biochemical pathways, including sugar and acid metabolism . It plays a crucial role in the alanine cycle, where it carries nitrogen from peripheral tissues to the liver . The 13C label can be used to study these pathways in detail, providing insights into the compound’s metabolic fate .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of L-Alanine. After ingestion, it is absorbed in the intestines and transported to the liver, where it can be metabolized or distributed to other tissues . The 13C label allows for the tracking of the compound’s absorption, distribution, metabolism, and excretion (ADME), providing valuable pharmacokinetic data .

Result of Action

The action of this compound results in its incorporation into proteins, affecting protein synthesis and other metabolic functions . The 13C label allows for the study of these effects at the molecular and cellular levels .

Action Environment

The action of this compound can be influenced by various environmental factors, including diet, gut microbiota, and individual metabolic differences . The 13C label allows for the study of these influences, providing insights into the compound’s efficacy and stability under different conditions .

Analyse Biochimique

Biochemical Properties

L-Alanine-1-13C is involved in several biochemical reactions, primarily in the metabolism of sugars and acids. It interacts with various enzymes, such as alanine transaminase, which catalyzes the conversion of L-Alanine to pyruvate. This interaction is crucial for gluconeogenesis and the citric acid cycle. Additionally, this compound interacts with proteins involved in muscle tissue, brain, and central nervous system functions, providing energy and supporting immune responses .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the synthesis of proteins and neurotransmitters, impacting cell function and communication. The presence of this compound in cells can enhance energy production, support immune function, and contribute to the maintenance of cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes and proteins. It acts as a substrate for alanine transaminase, facilitating the transfer of amino groups and the production of pyruvate. This process is essential for energy production and metabolic regulation. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable, but its activity may decrease due to degradation or interactions with other molecules. Long-term studies have shown that this compound can have sustained effects on cellular function, including enhanced energy production and improved immune responses. The stability and efficacy of this compound can be influenced by factors such as storage conditions and experimental protocols .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic activity and support immune function without causing adverse effects. At high doses, this compound may lead to toxicity and negative impacts on cellular function. Threshold effects have been observed, where the benefits of this compound plateau or diminish at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, including gluconeogenesis and the citric acid cycle. It interacts with enzymes such as alanine transaminase and pyruvate kinase, facilitating the conversion of L-Alanine to pyruvate and its subsequent entry into the citric acid cycle. This process is essential for energy production and metabolic regulation. Additionally, this compound can influence metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure the proper localization and accumulation of this compound, allowing it to exert its effects on cellular function. The transport and distribution of this compound can be influenced by factors such as concentration gradients, cellular uptake mechanisms, and binding affinities .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of this compound is crucial for its role in metabolic processes and cellular regulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-Alanine-1-13C can be synthesized using various methods. One common approach involves changing the composition of the carbon source in the medium and using a carbon source containing the carbon-13 isotope for microbial fermentation . Another method involves synthetic chemical routes, such as the reaction of di-tert-butyl dicarbonate with this compound in the presence of sodium hydrogencarbonate and sodium hydroxide in 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation using a carbon-13 enriched carbon source. This method is preferred due to its efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: L-Alanine-1-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as ammonia or amines under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyruvate, while reduction can produce alaninol.

Comparaison Avec Des Composés Similaires

L-Alanine-2-13C: Another isotopically labeled form of L-Alanine with the carbon-13 isotope at the carbon-2 position.

DL-Alanine-1-13C: A racemic mixture of D- and L-Alanine labeled with carbon-13 at the carbon-1 position.

L-Alanine-3-13C: Labeled with carbon-13 at the carbon-3 position.

Uniqueness: this compound is unique due to its specific labeling at the carbon-1 position, which allows for precise studies of metabolic pathways and enzyme mechanisms involving this particular carbon atom .

Activité Biologique

L-Alanine-1-13C is a stable isotope-labeled form of the amino acid L-Alanine, where the alpha carbon is replaced with the carbon-13 isotope. This modification enhances its utility in metabolic studies, particularly in tracing metabolic pathways and analyzing amino acid metabolism. This article delves into the biological activities of this compound, its applications in research, and relevant findings from various studies.

Chemical and Biological Properties

L-Alanine is a non-essential amino acid with significant roles in protein synthesis and metabolism. Its structure consists of an amino group, a carboxyl group, and a side chain (methyl group). The incorporation of carbon-13 allows researchers to utilize nuclear magnetic resonance (NMR) spectroscopy for enhanced tracking of metabolic processes involving L-Alanine.

Metabolic Role

L-Alanine plays a crucial role in several metabolic pathways:

- Transamination Reactions : L-Alanine donates its amino group to form other amino acids and is involved in gluconeogenesis, particularly in the liver.

- Energy Metabolism : It participates in the glucose-alanine cycle, which is vital for maintaining energy balance between tissues and the liver.

Applications in Research

This compound has diverse applications across various fields:

- Metabolic Flux Analysis : It is widely used to study energy metabolism by tracing the flow of carbon through metabolic pathways.

- Bacterial Growth Studies : Research indicates that L-Alanine can serve as an indicator of bacterial growth activity. For instance, studies involving Escherichia coli demonstrated that the accumulation of labeled alanine reflects bacterial proliferation accurately .

- Cancer Research : The transport mechanisms of L-Alanine differ between bacterial cells and human cancer cells, making it a potential marker for tumor imaging agents .

Case Study: Bacterial Imaging

A study investigated the utility of L-Alanine as an indicator of bacterial growth by using 3H-L-Ala in E. coli. The results indicated that this amino acid accumulates significantly during the log phase of bacterial growth, suggesting its potential for early-stage infection diagnostics through nuclear imaging techniques .

Table 1: Accumulation of L-Alanine in Different Cell Types

| Cell Type | Accumulation (%) | Transport Mechanism |

|---|---|---|

| E. coli K-12 | 13% Na+-dependent | Ion-driven transport systems |

| E. coli EC-14 | 24% Na+-dependent | Ion-driven transport systems |

| Human Tumor Cells | >75% Na+-dependent | ATP-binding cassette transporters |

This table illustrates the differences in alanine accumulation between bacterial cells and human tumor cells, highlighting its potential as a biomarker for bacterial growth.

Propriétés

IUPAC Name |

(2S)-2-amino(113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-NSQKCYGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480392 | |

| Record name | L-Alanine-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21764-56-7 | |

| Record name | L-Alanine-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural information about L-Alanine-1-13C can be derived from the ESR studies after x-irradiation?

A1: ESR studies on x-irradiated this compound at low temperatures reveal the formation of a carboxyl radical. Analysis of the 13C hyperfine tensor confirms that the unpaired electron predominantly resides in a 2pπ orbital on the carboxyl carbon. [] This interaction with the α proton further suggests that the RCO2− structure deviates from planarity with an approximate bend of 8°. []

Q2: How does the application of high-order multiple quantum (MQ) NMR spectroscopy contribute to understanding the structure of this compound in solid-state?

A2: High-order MQ NMR spectroscopy proves valuable in investigating the structure of this compound in its solid form. By employing a tailored pulse excitation sequence, researchers successfully excited and detected MQ coherences involving a significant number of 13C nuclear spins. [] This technique holds particular promise for systems with weak homonuclear dipole–dipole couplings and strong inhomogeneous interactions, enabling a deeper understanding of the structural organization within the solid-state this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.